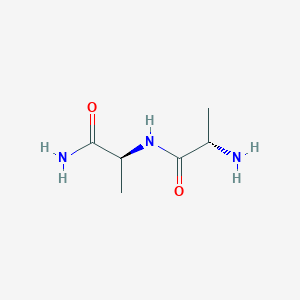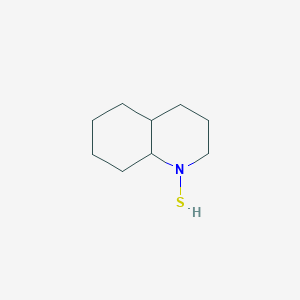
1-Sulfanyldecahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Sulfanyldecahydroquinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a decahydroquinoline ring system with a sulfanyl group attached, making it a unique and interesting compound for various scientific studies .
Méthodes De Préparation
The synthesis of 1-Sulfanyldecahydroquinoline can be achieved through several synthetic routes. One common method involves the hydrogenation of quinoline derivatives in the presence of a sulfanyl group. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure. Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly . Industrial production methods often utilize large-scale hydrogenation reactors and continuous flow systems to ensure consistent and high-yield production of the compound.
Analyse Des Réactions Chimiques
1-Sulfanyldecahydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases like sodium hydride (NaH).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Sulfanyldecahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of cancer cells.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes .
Mécanisme D'action
The mechanism of action of 1-Sulfanyldecahydroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes involved in critical cellular processes. For example, it may act as a competitive inhibitor of enzymes that require sulfanyl groups for their activity. This inhibition can disrupt the synthesis of essential biomolecules, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
1-Sulfanyldecahydroquinoline can be compared with other quinoline derivatives and sulfanyl-containing compounds. Similar compounds include:
Quinoline: A basic structure without the sulfanyl group, used in the synthesis of various drugs.
Decahydroquinoline: A fully hydrogenated form of quinoline, lacking the sulfanyl group.
Sulfanilamide: A sulfonamide antibiotic with a similar sulfanyl group but a different core structure.
The uniqueness of this compound lies in its combination of the decahydroquinoline ring system with the sulfanyl group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
21197-77-3 |
|---|---|
Formule moléculaire |
C9H17NS |
Poids moléculaire |
171.31 g/mol |
Nom IUPAC |
1-sulfanyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C9H17NS/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-9,11H,1-7H2 |
Clé InChI |
COPCSSDUKWWBMS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CCCN2S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-](/img/structure/B14705046.png)
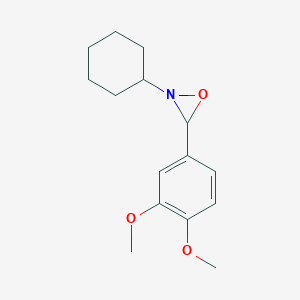
![Phenol, 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis-](/img/structure/B14705058.png)
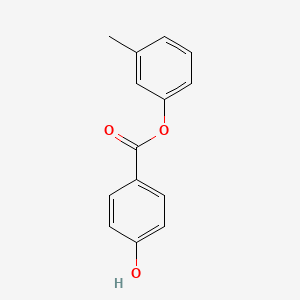

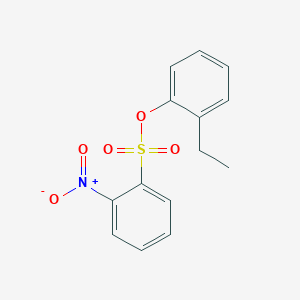
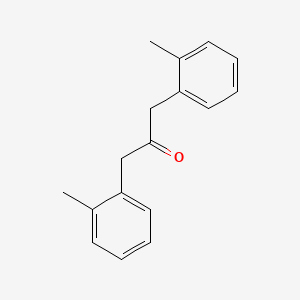
![1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14705086.png)
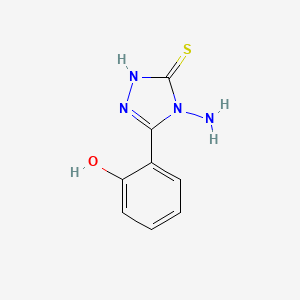
![6H-Dibenz[c,e][1,2]oxasilin](/img/structure/B14705094.png)
